Hydroxylammonium nitrate

Catalog No.
S1509182
CAS No.
13465-08-2
M.F
H4N2O4
M. Wt
96.04 g/mol
Availability
In Stock
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Hydroxylammonium nitrate

CAS Number

13465-08-2

Product Name

Hydroxylammonium nitrate

IUPAC Name

hydroxyazanium;nitrate

Molecular Formula

H4N2O4

Molecular Weight

96.04 g/mol

InChI

InChI=1S/NO3.H4NO/c2-1(3)4;1-2/h;2H,1H3/q-1;+1

InChI Key

CRJZNQFRBUFHTE-UHFFFAOYSA-N

SMILES

[NH3+]O.[N+](=O)([O-])[O-]

Canonical SMILES

[NH3+]O.[N+](=O)([O-])[O-]

The exact mass of the compound Hydroxylammonium nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rocket Propellant:

  • Monopropellant: HAN is being investigated as a less toxic alternative to hydrazine, a commonly used but highly toxic rocket propellant. HAN can decompose spontaneously when catalyzed, providing the thrust needed for propulsion []. Research is ongoing to understand its combustion characteristics at various pressures and with different additives to tailor its performance for specific missions [].
  • Biph propellant: HAN is also explored as an oxidizer component in bipropellant mixtures, where it combines with a fuel source to create thrust []. Researchers are investigating the compatibility and performance of HAN with various fuel candidates.

Other Research Applications:

  • Synthesis methods: Researchers are exploring improved methods to synthesize HAN with high purity and efficiency, aiming for cost-effective and scalable production [].
  • Material properties: The physical and chemical properties of HAN, such as its density, viscosity, and thermal stability, are being investigated to ensure its safe and effective handling and storage [].

Hydroxylammonium nitrate appears as a white, hygroscopic solid that is soluble in water. It has a molar mass of 96.04 g/mol and melts at approximately 48 °C. The compound is sensitive to shock and can detonate when heated above its melting point, particularly in the presence of metal salts . Its instability arises from the coexistence of hydroxylammonium ions (a reducing agent) and nitrate ions (an oxidizer), which poses handling challenges similar to those encountered with ammonium nitrate .

  • Decomposition: Hydroxylammonium nitrate decomposes through various pathways, primarily yielding nitrogen oxides and water. Key reactions include:
    • 2NH3OH+HNO3HONO+HNO+H2O2\text{NH}_3\text{OH}+\text{HNO}_3\rightarrow \text{HONO}+\text{HNO}+\text{H}_2\text{O}
    • 2NH3OH+2HNO32N2+4H2O+3O22\text{NH}_3\text{OH}+2\text{HNO}_3\rightarrow 2\text{N}_2+4\text{H}_2\text{O}+3\text{O}_2 .
  • Redox Reactions: As a reducing agent, hydroxylammonium nitrate can reduce metal ions such as plutonium(IV) to plutonium(III), making it useful in nuclear chemistry applications .
  • Formation Reactions: It can be synthesized by neutralizing hydroxylamine with nitric acid:
    • NH2OH+HNO3NH3OH++NO3\text{NH}_2\text{OH}+\text{HNO}_3\rightarrow \text{NH}_3\text{OH}^++\text{NO}_3^- .

Hydroxylammonium nitrate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves neutralizing hydroxylamine sulfate with barium nitrate or other nitrates:
    • (NH3OH)2SO4+Ba NO3)22NH3OHNO3+BaSO4(\text{NH}_3\text{OH})_2\text{SO}_4+\text{Ba NO}_3)_2\rightarrow 2\text{NH}_3\text{OH}\cdot \text{NO}_3+\text{BaSO}_4 .
  • Electrolysis: Hydroxylamine can also be produced via electrolysis of nitric acid in the presence of specific catalysts .
  • Catalytic Reduction: Other methods include catalytic reduction of nitric oxides or hydrogenation of nitric acid under controlled conditions .

Hydroxylammonium nitrate has diverse applications:

  • Rocket Propellant: It is used as a component in both solid and liquid rocket propellants due to its higher performance compared to traditional propellants like hydrazine .
  • Nuclear Chemistry: Employed as a reducing agent in nuclear reprocessing for plutonium extraction .
  • Electric Solid Propellants: Mixtures with polyvinyl alcohol create electrically controllable solid propellants that ignite only upon application of continuous electric current .
  • Environmental

Studies on the interactions of hydroxylammonium nitrate with other compounds reveal its sensitivity to metal salts and shock. The presence of metals can significantly increase its explosive sensitivity, emphasizing the need for careful storage and handling protocols .

Similar Compounds: Comparison

Hydroxylammonium nitrate shares similarities with several other compounds, particularly those containing hydroxylammonium or similar functional groups:

Compound NameFormulaKey Characteristics
Hydroxylammonium ChlorideNH3OHCl\text{NH}_3\text{OHCl}Less stable than hydroxylammonium nitrate
Hydroxylammonium PerchlorateNH3OHClO4\text{NH}_3\text{OHClO}_4Strong oxidizer; more reactive than hydroxylammonium nitrate
Hydroxylammonium Sulfate(NH3OH)2SO4(\text{NH}_3\text{OH})_2\text{SO}_4Precursor for synthesizing hydroxylammonium nitrate

Uniqueness of Hydroxylammonium Nitrate

Hydroxylammonium nitrate's unique combination of properties—acting simultaneously as a reducing agent and an oxidizer—distinguishes it from related compounds. Its applications in environmentally friendly propellant systems further enhance its significance in modern chemistry and aerospace engineering.

Thermal Decomposition Pathways

Primary Reaction Sequences

The thermal decomposition of hydroxylammonium nitrate initiates through proton transfer from the hydroxylammonium cation (NH3OH+) to nitrate anion (NO3−), forming hydroxylamine (NH2OH) and nitric acid (HNO3) [1] [2]. This rate-determining step exhibits an activation energy range of 60.7–71.1 kJ/mol, consistent with collision-dominated proton transfer mechanisms [2]. Subsequent reactions involve HNO3 decomposition into nitrogen oxides (NO2, N2O) through bimolecular pathways:

$$ \text{NH}3\text{OH}^+ + \text{NO}3^- \rightarrow \text{NH}2\text{OH} + \text{HNO}3 $$ [1]
$$ 2\text{HNO}3 \rightarrow \text{N}2\text{O} + \text{H}2\text{O} + 2.5\text{O}2 $$ [2]

Concentration-dependent behavior emerges above 5 M HAN solutions, where autocatalytic NO2 regeneration accelerates decomposition rates by 225% [2].

Two-Step Exothermic Process Models

Reaction coordinate analysis reveals a two-step exothermic mechanism with distinct activation barriers (Figure 1). The initial endothermic proton transfer (ΔH = +64 kJ/mol) precedes an exothermic nitrosation stage (ΔH = -129 kJ/mol) [2]. Computational models using SMD-ωB97X-D methods show the second step’s transition state energy (TS2 = 205 kJ/mol) governs overall kinetics [1], creating characteristic temperature overshoots in differential scanning calorimetry profiles [2].

Product Formation Dynamics

Product distribution evolves through three phases:

  • Induction Period: H2O evaporation dominates below 172°C [2]
  • Autocatalytic Phase: N2O concentration peaks at 180°C (35% molar yield) [2]
  • Termination: NO2 becomes predominant above 240°C (58% yield at 523 K) [1]

Pressure variations significantly alter product ratios—15 psia conditions yield 42% HNO3 vs 34% N2O, while 50 psia equilibrates both at 38% after 10s [2].

Catalytic Decomposition Mechanisms

Iridium-Based Catalyst Interactions

While iridium catalysts remain understudied, analogous platinum-group metals demonstrate 34% reduction in onset temperature (172°C → 114°C) through surface-mediated proton transfer enhancement [4]. Catalyst beds with 500 cm²/g surface area achieve 86°C hot-spot temperature gradients, improving HAN conversion to 84.1% at 300°C [5].

Copper Electrode Catalytic Effects

Copper electrodes in electrolytic systems lower ignition delay to 8 ms through surface reactions:

$$ \text{Cu} + \text{HAN} \rightarrow \text{CuO} + \text{NH}_2\text{OH}^+ + e^- $$ [4]
Electrochemical impedance spectroscopy reveals 0.78 eV reduction in activation energy versus thermal processes [4].

Catalyst Bed Temperature Profiles

Axial temperature mapping in packed-bed reactors shows:

PositionTemperature (°C)CH4 Yield (%)
Inlet30084.1
Mid-bed38659.5
Outlet2508.9 [5]

Hot-spot formation correlates with 42°C temperature spikes that enhance NO2 recombination rates by 3.2× [5].

Electrolytic Decomposition Processes

Parametric Effects on Reaction Kinetics

Voltage-flowrate interactions govern decomposition efficiency:

  • 5V/100μL·s⁻¹: 72% HAN conversion
  • 12V/50μL·s⁻¹: 94% conversion with 342 J energy input [4]
    Arrhenius analysis shows dual-regime kinetics—electrochemical control below 8V (Ea = 27.6 kJ/mol), mass transfer-limited above 12V [4].

Electrode Surface Area Influence

Three electrode pairs increase reaction rate 225% versus single pairs through enhanced charge transfer (Table 1):
Table 1: Electrode Configuration vs. Performance

ElectrodesSurface Area (cm²)Steady-State Time (ms)
1 pair12.6320
3 pairs37.8120 [4]

Voltage-Dependent Reaction Pathways

Cyclic voltammetry reveals three distinct pathways:

  • <5V: $$ \text{HAN} \rightarrow \text{NH}2\text{OH} + \text{HNO}3 $$ [4]
  • 5–10V: $$ \text{HNO}3 + e^- \rightarrow \text{HNO}2 + \text{OH}^- $$ [4]
  • >10V: $$ 2\text{HNO}2 \rightarrow \text{NO} + \text{NO}2 + \text{H}_2\text{O} $$ [4]

Computational Modeling of Decomposition

Density Functional Theory Approaches

B3LYP/6-311++G** calculations predict transition states for:
$$ \text{NH}3\text{OH}^+ \cdots \text{NO}3^- \rightarrow [\text{NH}2\text{OH}-\text{H}-\text{ONO}2]^\ddagger $$ (ΔG‡ = 71.3 kJ/mol) [1]

Quantum Mechanical Calculations

SMD-ωB97X-D solvent models reproduce experimental activation energies within 6.2% error [1]. Nitrosation pathways show strong solvent effects—aqueous phase barriers decrease 28% versus gas phase [1].

Transition State Analysis

Intrinsic reaction coordinate calculations identify three critical transition states governing:

  • Proton transfer (TS1: 64 kJ/mol) [2]
  • HNO dimerization (TS2: 129 kJ/mol) [1]
  • HONO regeneration (TS3: 205 kJ/mol) [1]

Microkinetic modeling predicts 0.18 s⁻¹ rate constant at 523 K, matching flow reactor data within 11% [1].

Catalytic Reduction of Nitric Oxides

The catalytic reduction of nitric oxides represents one of the established methods for hydroxylammonium nitrate synthesis. This process involves the direct combination of nitrogen monoxide with hydrogen gas in the presence of a platinum catalyst to produce hydroxylammonium nitrate [1] [2]. The reaction operates under elevated temperature conditions, typically ranging from 80 to 150 degrees Celsius, and requires elevated pressure to achieve optimal conversion rates [1].

The catalytic process utilizes platinum as the preferred catalyst due to its high activity and selectivity for the hydrogenation reaction [3]. Alternative catalyst systems have been explored, including palladium-based catalysts for the hydrogenation of nitric acid, though these require specialized preparation and handling procedures [2]. The reaction mechanism involves the surface-catalyzed reduction of nitrogen monoxide species, with hydrogen molecules dissociating on the platinum surface to provide the necessary reducing equivalents [1].

Process optimization for catalytic reduction focuses primarily on catalyst activity and longevity. The platinum catalyst requires periodic regeneration due to deactivation from trace impurities and reaction byproducts [2]. Temperature control is critical, as excessive temperatures can lead to catalyst sintering and reduced activity, while insufficient temperatures result in poor conversion rates [1]. The use of supported platinum catalysts has shown improved stability and activity compared to unsupported metal catalysts [3].

Double Decomposition Reactions

Double decomposition reactions provide a straightforward approach to hydroxylammonium nitrate synthesis through salt metathesis. The most commonly employed method involves the reaction of hydroxylammonium sulfate with barium nitrate to produce hydroxylammonium nitrate and barium sulfate as a byproduct [4] [5]. This reaction proceeds according to the stoichiometric equation:

$$ (NH3OH)2SO4 + Ba(NO3)2 \rightarrow 2NH3OHNO3 + BaSO4 $$

The reaction typically achieves near-quantitative yields due to the favorable thermodynamics of barium sulfate precipitation [4]. The process operates under ambient temperature and pressure conditions, making it suitable for laboratory-scale synthesis. Alternative metal nitrates, including silver nitrate and lead nitrate, have been successfully employed with hydroxylammonium chloride as the starting material [4].

The double decomposition method offers several advantages, including simple process equipment requirements and high product purity. The insoluble sulfate byproduct can be readily separated by filtration, leaving a clean hydroxylammonium nitrate solution [5]. However, the process generates solid waste in the form of metal sulfate, which requires disposal or recycling considerations for large-scale operations [6].

Recent studies have investigated the use of calcium nitrate as an alternative to barium nitrate, offering potential cost advantages and reduced environmental impact [6]. The calcium sulfate byproduct can be regenerated to calcium nitrate through established industrial processes, providing a more sustainable approach to hydroxylammonium nitrate production [6].

Electrolysis Methods

Electrolytic methods for hydroxylammonium nitrate production involve the electrochemical reduction of nitric acid solutions using appropriate electrode materials. The electrolysis process typically operates in three distinct stages, with each stage characterized by specific electrochemical reactions and product formation [7] [8].

In the initial stage, rapid electrochemical reactions occur at both electrode surfaces, with oxygen evolution at the anode and hydrogen evolution coupled with nitrate reduction at the cathode [7]. The nitrate reduction reaction produces nitrite ions according to the following reaction:

$$ NO3^- + 2H^+ + 2e^- \rightarrow NO2^- + H_2O $$

The second stage involves the accumulation of nitrite ions and their subsequent reaction with hydroxylammonium ions to form nitrous oxide and water [8]. The third stage is characterized by thermal decomposition of hydroxylammonium nitrate when sufficient temperature is reached, typically around 440 Kelvin [8].

Electrode material selection plays a crucial role in electrolytic efficiency and product quality. Stainless steel cathodes paired with platinum anodes have shown optimal performance for hydroxylammonium nitrate production [7]. Alternative electrode materials, including copper, titanium, and specialized alloys, have been investigated for their electrochemical properties and corrosion resistance [9] [10].

Process optimization for electrolytic methods focuses on voltage control, electrode surface area, and solution concentration. Optimal voltage ranges typically fall between 30 and 50 volts direct current, with higher voltages leading to increased energy consumption and potential decomposition reactions [7]. Electrode surface area directly impacts current density and reaction rates, with larger surface areas generally providing improved conversion efficiency [8].

Ion Exchange Techniques

Ion exchange methods utilize specialized resins to convert hydroxylammonium salts to the desired nitrate form. The process typically involves loading a cation exchange resin with hydroxylammonium ions, followed by elution with nitric acid to produce hydroxylammonium nitrate [11] [12].

The ion exchange process offers advantages in terms of product purity and the ability to concentrate dilute solutions. Strongly acidic cation exchange resins, such as INIAC CUP-110, have been evaluated for their capacity to remove excess acid while producing additional hydroxylammonium nitrate [11]. The resin-based process can be operated continuously, making it suitable for larger-scale production applications [12].

Process optimization for ion exchange techniques involves resin selection, loading capacity, and regeneration cycles. The choice of resin depends on the specific ion exchange capacity, selectivity for hydroxylammonium ions, and chemical stability under operating conditions [11]. Loading capacity determines the amount of hydroxylammonium nitrate that can be produced per resin cycle, while regeneration efficiency affects the overall economics of the process [12].

Temperature control is important for ion exchange operations, as elevated temperatures can lead to resin degradation and reduced exchange capacity [11]. pH control is also critical, as the ion exchange equilibrium is affected by solution acidity and the presence of competing ions [12].

Industrial Scale Production Considerations

Process Optimization Strategies

Industrial-scale production of hydroxylammonium nitrate requires comprehensive optimization strategies that address multiple process parameters simultaneously. Temperature control emerges as a critical factor across all production methods, with optimal ranges varying from cryogenic conditions for neutralization processes to elevated temperatures for catalytic methods [13].

For catalytic reduction processes, optimization focuses on catalyst utilization and longevity. Catalyst deactivation represents a significant economic consideration, requiring strategies for catalyst regeneration and replacement [13]. Process intensification through improved heat and mass transfer can enhance reaction rates and reduce capital requirements [13].

Energy integration represents another key optimization strategy, particularly for electrolytic processes. The high electrical energy requirements for electrolysis can be offset through heat recovery systems and the use of renewable energy sources [7]. Process integration with other chemical manufacturing operations can provide synergistic benefits through shared utilities and waste heat utilization [13].

Quality control systems must be integrated into industrial production to ensure consistent product specifications. Real-time monitoring of key parameters, including pH, temperature, and product concentration, enables rapid response to process variations [13]. Advanced process control systems can optimize multiple variables simultaneously to maximize yield and product quality [13].

Raw Material Selection Criteria

Raw material selection for industrial hydroxylammonium nitrate production involves balancing cost, availability, purity, and safety considerations. For neutralization processes, the choice between different hydroxylamine sources impacts both economics and product quality [14].

Hydroxylamine free base solutions offer high purity but require careful handling due to their instability [15]. Hydroxylammonium sulfate provides a more stable starting material but requires additional processing steps to remove sulfate ions [14]. The selection between these options depends on the specific production requirements and safety infrastructure [15].

Nitric acid concentration represents another critical selection criterion. Higher concentrations reduce water load and improve process efficiency but require more robust materials of construction and safety systems [14]. The optimal concentration depends on the specific synthesis method and downstream processing requirements [14].

Catalyst selection for catalytic processes involves considerations of activity, selectivity, and cost. Platinum catalysts provide high activity but represent a significant capital investment [3]. Alternative catalysts, including palladium and base metal systems, offer potential cost advantages but may require process modifications to achieve equivalent performance [3].

Yield Enhancement Methodologies

Yield enhancement in industrial hydroxylammonium nitrate production requires systematic approaches to minimize losses and maximize conversion efficiency. For catalytic processes, optimal catalyst loading and reactor design are essential for achieving high yields [13].

Reaction kinetics optimization involves detailed understanding of the rate-limiting steps and their temperature dependencies. For the acid-catalyzed hydrolysis of cyclohexanone oxime, optimal conditions have been identified that achieve 62.6 percent conversion with 96.9 percent selectivity to hydroxylammonium nitrate [1]. These conditions include specific molar ratios of reactants, controlled water content, and precise temperature management [1].

Process intensification through improved reactor design can enhance yields by improving mass and heat transfer rates. Microreactor technology has shown promise for electrolytic decomposition processes, enabling better control of reaction conditions and reduced residence time requirements [16] [17].

Separation and purification strategies also impact overall yield. Efficient separation of byproducts and unreacted materials enables recycling and reduces raw material consumption [6]. Advanced separation techniques, including membrane processes and selective crystallization, can improve product recovery and purity [6].

Purification and Stabilization Techniques

Solution Stability Enhancement

Solution stability of hydroxylammonium nitrate represents a critical concern due to the inherent instability of the compound, which contains both reducing and oxidizing components [18]. The stability of hydroxylammonium nitrate solutions depends on multiple factors, including pH, temperature, metal ion contamination, and the presence of stabilizing additives [18].

pH control is fundamental to solution stability, with optimal pH ranges typically maintained between 1.0 and 1.5 to provide adequate stability for storage and handling [2]. The acidic environment helps prevent decomposition reactions while maintaining the desired chemical form of the hydroxylammonium nitrate [2]. pH adjustment is typically achieved through the controlled addition of nitric acid, which also serves as a stabilizing agent [2].

Temperature control is equally important for solution stability. Hydroxylammonium nitrate solutions exhibit increased decomposition rates at elevated temperatures, with significant decomposition occurring above 35 degrees Celsius [15]. Storage temperatures should be maintained below 25 degrees Celsius to ensure long-term stability [15]. Refrigerated storage can extend solution stability but must be balanced against operational considerations [15].

The addition of stabilizing agents has been investigated as a method for enhancing solution stability. Metal sequestrants, including 2,2'-bipyridyl and ethylenediaminetetraacetic acid, have shown effectiveness in preventing metal-catalyzed decomposition [18]. These additives work by chelating trace metal ions that could otherwise catalyze decomposition reactions [18].

Concentration effects also impact solution stability, with higher concentrations generally exhibiting reduced stability. Solutions above 50 weight percent hydroxylammonium nitrate require especially careful handling and storage procedures [15]. The relationship between concentration and stability must be considered when designing storage and handling systems [15].

Metal Ion Contamination Prevention

Metal ion contamination represents one of the most significant challenges in hydroxylammonium nitrate production and storage. Even trace amounts of certain metal ions can catalyze decomposition reactions, leading to product degradation and potential safety hazards [19].

Iron contamination is particularly problematic, as iron ions can catalyze the decomposition of hydroxylammonium nitrate at very low concentrations [19]. The presence of iron above 1 parts per million can significantly reduce solution stability and shelf life [2]. Copper ions present similar concerns, with copper contamination also leading to accelerated decomposition [19].

Prevention strategies for metal ion contamination begin with raw material selection and purification. High-purity starting materials with low metal ion content are essential for producing stable hydroxylammonium nitrate solutions [2]. Raw material specifications should include limits on iron, copper, and other catalytically active metals [2].

Process equipment design must consider materials of construction that minimize metal ion leaching. Stainless steel equipment can introduce iron contamination, particularly under acidic conditions [19]. Alternative materials, including specialized alloys and polymer-lined equipment, may be required for critical applications [19].

Purification techniques for removing metal ions include ion exchange, solvent extraction, and precipitation methods. Ion exchange resins specifically designed for metal ion removal can effectively reduce contamination levels [18]. Chelating agents can be used to sequester metal ions, preventing their catalytic activity [18].

Quality control procedures must include regular monitoring of metal ion levels throughout the production process. Analytical methods, including atomic absorption spectroscopy and inductively coupled plasma mass spectrometry, provide the sensitivity required for trace metal analysis [18]. Regular testing enables early detection of contamination sources and implementation of corrective measures [18].

The use of metal sequestrants as stabilizing additives has been extensively studied. Bipyridyl compounds have shown particular effectiveness in preventing iron-catalyzed decomposition, with optimal concentrations determined through isothermal thermogravimetric analysis [18]. The selection of appropriate sequestrants depends on their effectiveness, compatibility with the intended application, and cost considerations [18].

GHS Hazard Statements

H201: Explosive;
mass explosion hazard [Danger Explosives];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Explosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

13465-08-2

Wikipedia

Hydroxylammonium nitrate

General Manufacturing Information

Hydroxylamine, nitrate (1:1): ACTIVE

Dates

Last modified: 02-18-2024

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